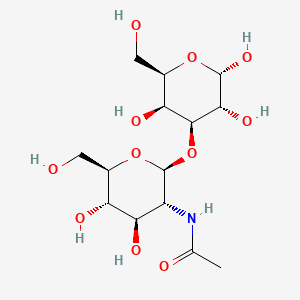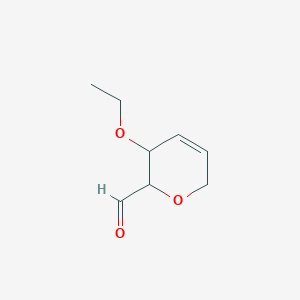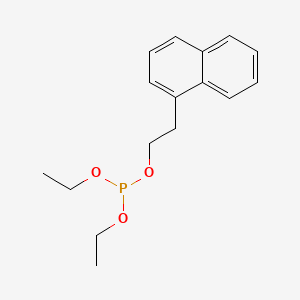
Diethyl (2-(1-naphthyl)ethyl) phosphoroate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-(1-naphthyl)ethyl) phosphoroate is an organophosphorus compound that features a phosphonate ester functional group. This compound is known for its applications in organic synthesis and its potential biological activities. It is also referred to as diethyl 2-(1-naphthyl)ethyl phosphite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(1-naphthyl)ethyl) phosphoroate typically involves the reaction of 2-(1-naphthyl)ethyl alcohol with diethyl phosphite under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the phosphonate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more efficient catalysts and purification techniques to ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-(1-naphthyl)ethyl) phosphoroate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in organic synthesis and material science .
Scientific Research Applications
Diethyl (2-(1-naphthyl)ethyl) phosphoroate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonate esters and related compounds.
Biology: The compound has potential biological activities and is studied for its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (2-(1-naphthyl)ethyl) phosphoroate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl (2-(1-naphthyl)ethyl) phosphoroate include:
- Diethyl phosphite
- Diethyl phenylphosphonate
- Diethyl allyl phosphate
Uniqueness
This compound is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63981-07-7 |
|---|---|
Molecular Formula |
C16H21O3P |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
diethyl 2-naphthalen-1-ylethyl phosphite |
InChI |
InChI=1S/C16H21O3P/c1-3-17-20(18-4-2)19-13-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,3-4,12-13H2,1-2H3 |
InChI Key |
XRFYGDFNKHMTFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(OCC)OCCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




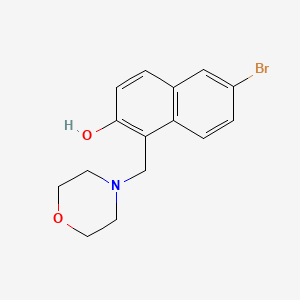
![1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene](/img/structure/B14501067.png)
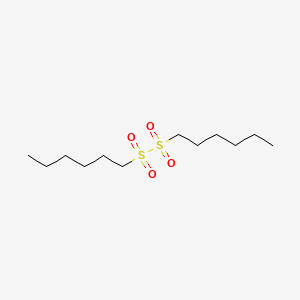

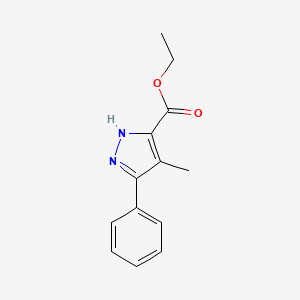
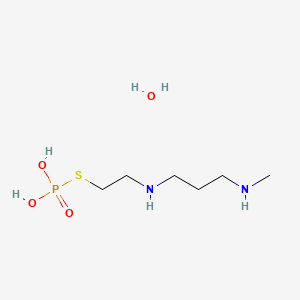

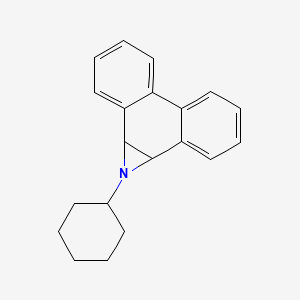
![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)
